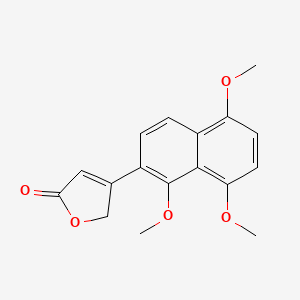
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a prop-2-enoate ester group attached to the methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate typically involves the esterification of (4-Bromonaphthalen-1-yl)methanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product. The crude product is then purified using techniques such as distillation or recrystallization to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The prop-2-enoate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products such as (4-Hydroxynaphthalen-1-yl)methyl prop-2-enoate or (4-Aminonaphthalen-1-yl)methyl prop-2-enoate.
Addition Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 3-hydroxypropanoate.
Oxidation Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 2-oxoacetate.
Aplicaciones Científicas De Investigación
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological processes and interactions due to its ability to interact with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with electron-rich sites in biomolecules, while the prop-2-enoate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloronaphthalen-1-yl)methyl prop-2-enoate
- (4-Fluoronaphthalen-1-yl)methyl prop-2-enoate
- (4-Iodonaphthalen-1-yl)methyl prop-2-enoate
Uniqueness
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
918797-78-1 |
|---|---|
Fórmula molecular |
C14H11BrO2 |
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
(4-bromonaphthalen-1-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C14H11BrO2/c1-2-14(16)17-9-10-7-8-13(15)12-6-4-3-5-11(10)12/h2-8H,1,9H2 |
Clave InChI |
IZQMOLNXOPXHQV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1=CC=C(C2=CC=CC=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


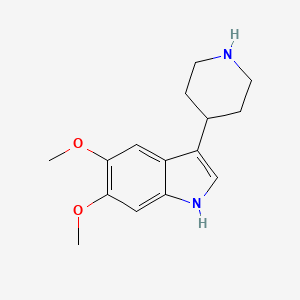

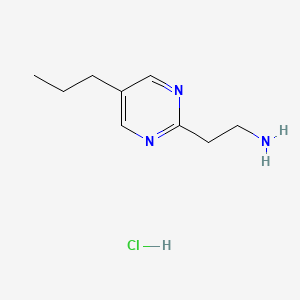
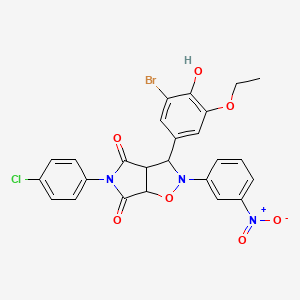


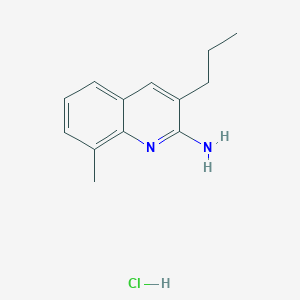



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)


